Azidobenzamido 008 Azidobenzamido 008
Brand Name: Vulcanchem
CAS No.: 113400-63-8
VCID: VC20837641
InChI: InChI=1S/C53H60N12O9/c1-31(66)46-52(73)58-41(15-8-9-25-55-47(68)35-19-23-38(24-20-35)63-64-54)48(69)59-43(29-36-30-56-40-14-7-6-13-39(36)40)49(70)61-44(28-33-11-4-3-5-12-33)53(74)65-26-10-16-45(65)51(72)60-42(50(71)62-46)27-34-17-21-37(22-18-34)57-32(2)67/h3-7,11-14,17-24,30-31,41-46,56,66H,8-10,15-16,25-29H2,1-2H3,(H,55,68)(H,57,67)(H,58,73)(H,59,69)(H,60,72)(H,61,70)(H,62,71)
SMILES: CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CC=C(C=C3)NC(=O)C)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CCCCNC(=O)C7=CC=C(C=C7)N=[N+]=[N-])O
Molecular Formula: C53H60N12O9
Molecular Weight: 1009.1 g/mol

Azidobenzamido 008

CAS No.: 113400-63-8

Cat. No.: VC20837641

Molecular Formula: C53H60N12O9

Molecular Weight: 1009.1 g/mol

* For research use only. Not for human or veterinary use.

Azidobenzamido 008 - 113400-63-8

Specification

CAS No. 113400-63-8
Molecular Formula C53H60N12O9
Molecular Weight 1009.1 g/mol
IUPAC Name N-[4-[15-[(4-acetamidophenyl)methyl]-3-benzyl-12-(1-hydroxyethyl)-6-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-9-yl]butyl]-4-azidobenzamide
Standard InChI InChI=1S/C53H60N12O9/c1-31(66)46-52(73)58-41(15-8-9-25-55-47(68)35-19-23-38(24-20-35)63-64-54)48(69)59-43(29-36-30-56-40-14-7-6-13-39(36)40)49(70)61-44(28-33-11-4-3-5-12-33)53(74)65-26-10-16-45(65)51(72)60-42(50(71)62-46)27-34-17-21-37(22-18-34)57-32(2)67/h3-7,11-14,17-24,30-31,41-46,56,66H,8-10,15-16,25-29H2,1-2H3,(H,55,68)(H,57,67)(H,58,73)(H,59,69)(H,60,72)(H,61,70)(H,62,71)
Standard InChI Key MCRDZKUHIMEOGV-UHFFFAOYSA-N
SMILES CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CC=C(C=C3)NC(=O)C)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CCCCNC(=O)C7=CC=C(C=C7)N=[N+]=[N-])O
Canonical SMILES CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CC3=CC=C(C=C3)NC(=O)C)CC4=CC=CC=C4)CC5=CNC6=CC=CC=C65)CCCCNC(=O)C7=CC=C(C=C7)N=[N+]=[N-])O

Introduction

Chemical Structure and Properties

Molecular Composition

Azidobenzamido 008 exists in scientific literature with two distinct but related characterizations. The first identifies it as a compound with CAS number 113400-63-8, molecular formula C53H60N12O9, and molecular weight of 1009.1 g/mol. The second, more detailed characterization describes it as Cyclo(-Phe(p-NH[1-14C]Ac)-Thr-Lys-(CO(p-N3)C6H4)-Trp-Phe-DPro), a cyclopeptide designed to identify binding sites for the compound designated as "008" (c(Phe-Thr-Lys-Trp-Phe-DPro), a cyclosomatostatin with retro sequence) in liver cell plasma membranes .

The compound's fundamental structure incorporates two essential functional groups that define its reactivity: an azide (-N3) group and a benzamido (-C6H5CONH-) moiety. These functional groups contribute significantly to its photoreactive properties, making it valuable for targeted biochemical investigations.

Physical Properties

Azidobenzamido 008 demonstrates notable thermal stability compared to simpler azobenzene derivatives, an attribute that enhances its utility in research applications requiring resistance to thermal degradation. The compound exhibits photoswitchable properties, undergoing reversible trans-to-cis isomerization when exposed to ultraviolet light, a characteristic attributed to its azobenzene core structure. This photoreactivity forms the basis of its application as a photolabeling agent in biochemical research.

Structural Features

The structural composition of Azidobenzamido 008 varies based on its characterization. As an azobenzene derivative, it is synthesized through a coupling reaction between 4-azidobenzoic acid and 4,4′-bis(amino)azobenzene. Alternatively, when viewed as a cyclopeptide, it features a cyclic arrangement of amino acids (Phe-Thr-Lys-Trp-Phe-DPro) modified with an azidobenzamido group at a specific position to confer photoreactivity . This cyclic structure contributes significantly to its stability and specific binding properties in biological systems.

PropertyValueReference
CAS Number113400-63-8
Molecular FormulaC53H60N12O9
Molecular Weight1009.1 g/mol
Key Functional GroupsAzide (-N3), Benzamido (-C6H5CONH-)
Structural TypeSynthetic azobenzene derivative or Modified cyclopeptide
PhotoreactivityPhotoswitchable (trans-to-cis isomerization)
Thermal StabilityEnhanced compared to simpler azobenzene derivatives

Synthesis Methods

Reaction Pathways

The synthesis of Azidobenzamido 008 involves sophisticated organic chemistry techniques. When considered as an azobenzene derivative, the compound is produced through a multi-step coupling reaction between 4-azidobenzoic acid and 4,4′-bis(amino)azobenzene. This coupling process utilizes dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts, with tetrahydrofuran (THF) serving as the reaction solvent.

When viewed as a cyclopeptide, Azidobenzamido 008 is synthesized by incorporating an azidobenzamido group into the cyclic structure of the peptide sequence Phe-Thr-Lys-Trp-Phe-DPro . The specific modification includes a 14C-labeled acetyl group on the para position of the phenylalanine residue and an azide-functionalized benzoyl group on the lysine residue, creating a photoreactive probe suitable for biological investigations .

Biological Activities and Applications

Interaction with Hepatic Transport Systems

A significant application of Azidobenzamido 008 involves its role in studying hepatic transport systems. Research demonstrates that this compound interacts with the "multispecific bile acid transporter" in hepatocytes . When introduced to isolated hepatocytes under dark conditions, Azidobenzamido 008 competitively inhibits the sodium-dependent uptake of bile acids, with inhibition constants (Ki) of 1 μM for cholate and 5 μM for taurocholate .

The mechanism of inhibition changes fundamentally upon photoactivation. When exposed to flashed light, the inhibition becomes irreversible, with IC50 values of 2 μM for cholate uptake inhibition and 9 μM for taurocholate uptake inhibition . This transition from reversible to irreversible inhibition demonstrates the compound's utility as a probe for studying membrane transport mechanisms through photoaffinity labeling.

Photolabeling Applications

The photoreactive properties of Azidobenzamido 008 make it an exceptional tool for photolabeling studies. Upon light activation, the compound forms covalent bonds primarily with hepatocellular membrane proteins of specific molecular weights: 67, 54, 50, and 37 kDa . These binding interactions exhibit specificity, as demonstrated by protection experiments where excess of the initial 008 compound, cholate, or phalloidin partially prevented the labeling of these membrane components .

Further evidence of specificity comes from experiments with AS 30D ascites hepatoma cells, which are deficient in bile acid and cyclosomatostatin transport. These cells could not be specifically labeled by 14C-labeled Azidobenzamido 008, confirming the compound's selective interaction with functional transport systems . This selectivity enhances its value as a research tool for investigating specific membrane proteins involved in transport processes.

Membrane Protein Characterization

Detailed characterization of the membrane proteins targeted by Azidobenzamido 008 reveals important structural insights. The primarily labeled membrane proteins in hepatocytes (50 and 54 kDa) have been identified as integral glycoproteins, while the 67 kDa protein is characterized as a hydrophilic non-glycosylated membrane component . These findings contribute to understanding the structural diversity of components involved in bile acid transport systems.

Independent of whether labeling was performed with 14C-labeled Azidobenzamido 008 or 14C-labeled azidobenzamido-taurocholate, the main radioactive peaks in isoelectric focusing experiments (pH regions of 7, 5.5, 5.25) were identical after solubilization with Nonidet P-40 . This observation suggests common target proteins for these related photoaffinity labels, supporting the hypothesis of a shared transport system for bile acids and cyclosomatostatins.

Research Methodologies

Experimental Approaches

Research involving Azidobenzamido 008 employs sophisticated experimental approaches to elucidate membrane transport mechanisms. A key methodology utilizes the compound's photoreactive properties for photoaffinity labeling experiments . In these studies, 14C-labeled Azidobenzamido 008 is incubated with isolated hepatocytes, activated by light exposure, and the resulting labeled proteins are analyzed through various biochemical techniques .

Protein analysis methods include sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) for molecular weight determination and isoelectric focusing for characterizing the labeled proteins based on their isoelectric points . Additionally, affinity electrophoresis using 008-containing gels has successfully enriched the target proteins of 67, 54, 50, and 37 kDa, demonstrating the utility of this approach for isolating specific membrane components .

Comparative Analysis and Research Implications

Related Photoaffinity Labels

Azidobenzamido 008 belongs to a broader class of azide-containing compounds utilized in biochemical research as photoaffinity labels. Similar compounds include [3H]3'-(p-azidobenzamido)taxol, which has been employed to photolabel the N-terminal 31 amino acids of beta-tubulin . Another related compound, Azidotaxol (CAS: 153695-19-3), likewise utilizes an azido group for photoaffinity labeling in research applications.

The fundamental similarity among these compounds is the incorporation of an azido group, which becomes reactive upon photoactivation, enabling covalent binding to target proteins. This commonality in mechanism allows researchers to employ various azido-containing compounds as tools for identifying binding sites on proteins of interest, contributing significantly to structure-function studies in biochemistry.

Evidence for Common Transport Systems

Research with Azidobenzamido 008 has provided compelling evidence for a common transport system for bile acids and cyclosomatostatins in hepatocyte basolateral membranes . The competitive inhibition of bile acid uptake by the compound, combined with its specific binding to membrane proteins involved in transport, supports this hypothesis. These findings have significant implications for understanding hepatic transport mechanisms and potentially for developing targeted therapies for liver disorders.

Biological ActivityDetailsReference
Cholate Uptake InhibitionKi = 1 μM (competitive); IC50 = 2 μM (photoactivated)
Taurocholate Uptake InhibitionKi = 5 μM (competitive); IC50 = 9 μM (photoactivated)
Target ProteinsHepatocellular membrane proteins (67, 54, 50, 37 kDa)
Protein Characteristics50/54 kDa (integral glycoproteins); 67 kDa (hydrophilic non-glycosylated)
Photoactivation EffectConversion from competitive to irreversible inhibition
SpecificityNo labeling in transport-deficient AS 30D ascites hepatoma cells
Protective AgentsExcess 008, cholate, or phalloidin reduce labeling

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator